tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties. This compound is often used in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-aminobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The compound can be reduced using reducing agents such as or .
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding nitro or carbonyl derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a building block for drugs targeting neurological and psychiatric disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
- tert-Butyl 4-(4-Aminobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate is unique due to the position of the amino group on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in pharmacological activity and specificity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSINZNBWVJILC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427802 |
Source
|
Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361345-40-6 |
Source
|
Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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